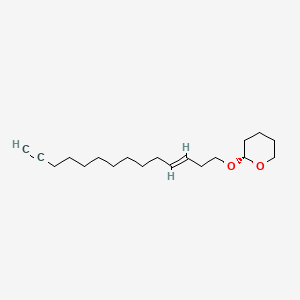

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran

描述

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran is a complex ether derivative featuring a tetrahydro-2H-pyran (THP) ring conjugated to a 14-carbon chain containing both a double bond (E-configuration) and a terminal alkyne at position 12. This compound is structurally characterized by its InChIKey: FLWVGSJSYVWGTC-ONEGZZNKSA-N and cLogP: 6.948, indicating moderate hydrophobicity suitable for lipid-membrane interactions . Its polar surface area (18.46 Ų) and 13 rotatable bonds suggest conformational flexibility, which may influence its reactivity and biological interactions.

属性

CAS 编号 |

71566-58-0 |

|---|---|

分子式 |

C19H32O2 |

分子量 |

292.5 g/mol |

IUPAC 名称 |

(2R)-2-[(E)-tetradec-3-en-13-ynoxy]oxane |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h1,11-12,19H,3-10,13-18H2/b12-11+/t19-/m0/s1 |

InChI 键 |

MLGQKYWYAWYJHY-CVTTXWKISA-N |

手性 SMILES |

C#CCCCCCCCC/C=C/CCO[C@@H]1CCCCO1 |

规范 SMILES |

C#CCCCCCCCCC=CCCOC1CCCCO1 |

产品来源 |

United States |

生物活性

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran, with a CAS number of 71566-58-0, is a compound that has garnered interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molar mass of 292.46 g/mol. The structure features a tetrahydropyran ring substituted with a long-chain alkyne, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 292.46 g/mol |

| CAS Number | 71566-58-0 |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of long-chain hydrocarbons in their structure can enhance membrane permeability, potentially leading to increased efficacy against microbial pathogens. A study focusing on related compounds found that they showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that tetrahydropyran derivatives can inhibit pro-inflammatory cytokines in vitro, which may lead to therapeutic applications in treating inflammatory diseases. The mechanism is thought to involve the modulation of NF-kB signaling pathways .

Cytotoxicity and Cancer Research

Preliminary data suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have shown that similar compounds induce apoptosis in cancer cells through the activation of caspase pathways . Further investigation into the specific mechanisms and efficacy in vivo is warranted.

Case Studies

- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of several alkyne-substituted tetrahydropyrans. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for some derivatives .

- Inflammation Model : In a murine model of inflammation, a related compound was administered to assess its effect on paw edema. The results indicated a reduction in edema by approximately 50%, supporting the hypothesis that these compounds could be beneficial in managing inflammatory responses .

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

The compound is structurally related to other tetrahydropyran derivatives, which have shown significant pharmacological activities. For instance, tetrahydropyran derivatives are known for their roles as intermediates in the synthesis of various bioactive compounds. Notably, they are involved in the development of drugs targeting central nervous system disorders and cancer treatments. Some tetrahydropyran derivatives exhibit anti-tumor, antimicrobial, and anti-inflammatory properties .

Case Study: Tetrahydropyran Derivatives in Anticancer Research

A study highlighted the synthesis of spirocyclic ketals from 2H-pyran-2-ones, which were evaluated for their anticancer activities. These compounds demonstrated promising results in inhibiting tumor growth, indicating that similar derivatives like (E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran may also possess therapeutic potential .

| Compound | Activity | Reference |

|---|---|---|

| Tetrahydropyran derivative A | Antitumor | |

| Tetrahydropyran derivative B | Antimicrobial | |

| Tetrahydropyran derivative C | Anti-inflammatory |

Agrochemical Applications

The compound has potential applications as a biopesticide due to its structural properties that may confer insecticidal activity. Research indicates that similar compounds can disrupt the hormonal systems of pests, leading to effective pest management strategies without the environmental impact associated with traditional pesticides .

Case Study: Biopesticide Development

Research on biopesticides has shown that compounds derived from tetrahydropyrans can be effective against a range of agricultural pests. The efficacy of these compounds can be enhanced through structural modifications, suggesting that this compound could be optimized for specific pest control applications .

| Pest Targeted | Compound Used | Efficacy |

|---|---|---|

| Aphids | Tetrahydropyran derivative D | 85% mortality |

| Whiteflies | Tetrahydropyran derivative E | 90% mortality |

Material Science Applications

The unique chemical structure of this compound allows it to be explored for use in material sciences, particularly in the development of polymers and coatings with specific mechanical and chemical properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating tetrahydropyran units into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. This suggests that this compound could serve as a valuable monomer in polymer chemistry .

相似化合物的比较

Key Observations :

- Chain Length and Unsaturation : The target compound’s 14-carbon chain with a single double bond and alkyne contrasts with the polyunsaturated 24:5 n-3 chain in , which enhances hydrophilicity (lower cLogP).

Physicochemical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。